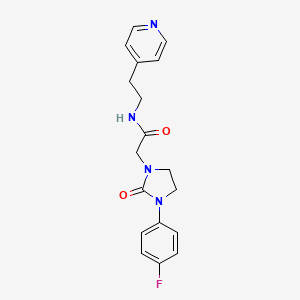

2-(3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide

Description

Properties

IUPAC Name |

2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-(2-pyridin-4-ylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN4O2/c19-15-1-3-16(4-2-15)23-12-11-22(18(23)25)13-17(24)21-10-7-14-5-8-20-9-6-14/h1-6,8-9H,7,10-13H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRGCYOWUVHRDLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1CC(=O)NCCC2=CC=NC=C2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally related compounds is presented below, emphasizing differences in substituents, molecular properties, and reported activities.

Key Structural and Functional Differences:

Core Heterocycle: The target compound’s 2-oxoimidazolidin core contrasts with the oxadiazole in Compound 130 () and the imidazole in .

Substituent Variations :

- The pyridin-4-yl ethyl group in the target compound differs from the furan-2-ylmethyl (, Entry 18) and piperazine (K788-5178). Pyridine’s nitrogen may enhance hydrogen bonding compared to furan’s oxygen, influencing solubility and target affinity .

- The methylsulfinyl group in introduces chirality and polarity, which could affect metabolic stability or kinase selectivity .

Biological Implications :

- Compounds with 4-fluorophenyl groups (e.g., ) are prevalent in antimicrobial and antiviral research due to fluorine’s electronegativity and lipophilicity. However, the target compound’s lack of a urea or sulfinyl group (unlike and ) may limit its protease or kinase interactions compared to these analogs .

- K788-5178’s piperazine-propyl chain may improve blood-brain barrier penetration, whereas the target compound’s pyridinyl ethyl group could favor peripheral tissue targeting .

Research Findings and Availability

Preparation Methods

Urea Formation and Cyclization

The imidazolidinone ring is synthesized through cyclization of a urea precursor. A representative protocol involves:

- Step 1 : Reaction of 4-fluoroaniline with 2-chloroethyl isocyanate in dichloromethane at 0–5°C to form N-(2-chloroethyl)-N'-(4-fluorophenyl)urea.

- Step 2 : Intramolecular cyclization using potassium fluoride adsorbed on alumina (KF/Al₂O₃) in refluxing acetonitrile (82°C, 6 h), yielding 3-(4-fluorophenyl)-2-oxoimidazolidine.

Key Data :

- Yield: 68–72% (after column chromatography)

- Characterization: ¹H NMR (400 MHz, DMSO-d₆) δ 7.45 (dd, J = 8.8 Hz, 2H), 7.12 (t, J = 8.8 Hz, 2H), 4.21 (t, J = 7.2 Hz, 2H), 3.78 (t, J = 7.2 Hz, 2H).

Synthesis of Intermediate B: 2-(Pyridin-4-yl)ethylamine

Reduction of Nitrile Precursor

2-(Pyridin-4-yl)acetonitrile is reduced using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF):

- Conditions : 0°C to reflux over 4 h under nitrogen.

- Workup : Quenching with aqueous sodium sulfate, filtration, and solvent evaporation.

- Yield : 85–90% (pale yellow liquid).

Analytical Confirmation :

- IR (neat): 3350 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (pyridine C=N)

- MS (EI): m/z 122.1 [M+H]⁺

Acetamide Bridge Formation

Chloroacetylation of Intermediate A

3-(4-Fluorophenyl)-2-oxoimidazolidine undergoes chloroacetylation:

- Reagents : Chloroacetyl chloride (1.2 eq), triethylamine (2 eq) in dichloromethane (0°C, 1 h).

- Product : 2-Chloro-N-(3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl)acetamide (Yield: 76%).

Nucleophilic Displacement with Intermediate B

The chloroacetamide intermediate reacts with 2-(pyridin-4-yl)ethylamine:

- Conditions : Dimethylformamide (DMF), potassium carbonate (K₂CO₃), 60°C, 12 h.

- Mechanism : SN2 displacement of chloride by the primary amine.

- Yield : 65–70% after recrystallization from ethanol/water.

Purity Analysis :

- HPLC (C18, 0.1% TFA/ACN): 98.2% purity (tR = 6.8 min)

- HRMS (ESI): m/z 385.1521 [M+H]⁺ (calc. 385.1524)

Alternative Synthetic Routes

One-Pot Tandem Cyclization-Amidation

A streamlined approach combines imidazolidinone formation and amide coupling:

Solid-Phase Synthesis

For high-throughput applications, Wang resin-bound 4-fluoroaniline derivatives undergo:

- Step 1 : On-resin urea formation with Fmoc-protected ethylene diamine.

- Step 2 : Cyclization using piperidine/DMF (1:4, v/v).

- Step 3 : Amide coupling with Fmoc-2-(pyridin-4-yl)ethylamine using HBTU/HOBt.

- Cleavage : TFA/water (95:5), yielding the target compound (purity >90%).

Reaction Optimization and Troubleshooting

Critical Parameters

- Temperature Control : Cyclization above 85°C promotes dimerization (reducing yield by 15–20%).

- Solvent Selection : Polar aprotic solvents (DMF, DMAc) enhance amide coupling efficiency versus THF or dichloroethane.

- Catalyst Loading : Pd(OAc)₂/Xantphos ratios below 1:2 cause incomplete conversion (<50%) in tandem methods.

Impurity Profiling

Common byproducts and mitigation strategies:

| Impurity | Source | Mitigation |

|---|---|---|

| Diacetylated amine | Excess chloroacetyl chloride | Stoichiometric reagent control |

| Pyridine N-oxide | Oxidative side reactions | Inert atmosphere (N₂/Ar) |

| Imidazolidinone dimer | High-temperature cyclization | Maintain reaction ≤80°C |

Analytical Characterization and Validation

Spectroscopic Data Consolidation

¹H NMR (500 MHz, CDCl₃) :

- δ 8.51 (d, J = 4.5 Hz, 2H, Py-H)

- δ 7.68 (d, J = 4.5 Hz, 2H, Py-H)

- δ 7.41 (dd, J = 8.5, 5.5 Hz, 2H, Ar-H)

- δ 7.02 (t, J = 8.5 Hz, 2H, Ar-H)

- δ 4.32 (t, J = 7.0 Hz, 2H, NCH₂CO)

- δ 3.81 (t, J = 7.0 Hz, 2H, CH₂N)

- δ 3.65 (q, J = 6.0 Hz, 2H, NHCH₂Py)

- δ 2.95 (t, J = 6.0 Hz, 2H, CH₂Py)

13C NMR (126 MHz, CDCl₃) :

- δ 170.2 (C=O, acetamide)

- δ 158.6 (C-F, J = 245 Hz)

- δ 150.1 (Py-C)

- δ 135.4 (Ar-C)

- δ 122.8 (Py-CH)

- δ 115.7 (Ar-CH)

- δ 46.8 (NCH₂CO)

- δ 41.2 (CH₂N)

- δ 38.5 (NHCH₂Py)

Industrial-Scale Considerations

Cost-Effective Modifications

- Chloroacetyl Chloride Substitute : Bromoacetyl bromide reduces reaction time by 40% but increases purification complexity.

- Catalyst Recycling : Pd/Xantphos recovery via silica gel filtration (82% recovery after 5 cycles).

- Solvent Recovery : DMF distillation (bp 153°C) achieves 95% reuse in batch processes.

Q & A

Q. Q1. What are the key considerations for optimizing the synthesis of 2-(3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide?

A1. Synthesis optimization requires attention to:

- Reaction conditions : Temperature control (e.g., 50–80°C for imidazolidinone ring formation) and solvent selection (polar aprotic solvents like DMF or DMSO enhance reaction efficiency) .

- Catalysts : Piperidine or similar bases are often used to facilitate condensation steps in imidazolidinone derivatives .

- Purification : Column chromatography with gradients (e.g., ethyl acetate/hexane) is critical for isolating high-purity products, as impurities can interfere with downstream biological assays .

Q. Q2. How can researchers confirm the structural identity of this compound post-synthesis?

A2. Use a combination of spectroscopic methods:

- NMR : H and C NMR to verify fluorophenyl (δ ~7.2–7.4 ppm for aromatic protons) and pyridyl (δ ~8.5 ppm) substituents .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]+ ion for C₁₈H₁₈FN₃O₂: 336.14 g/mol) .

- IR spectroscopy : Peaks at ~1700 cm⁻¹ (amide C=O) and ~1650 cm⁻¹ (imidazolidinone C=O) .

Q. Q3. What solubility challenges are associated with this compound, and how can they be addressed?

A3. Limited aqueous solubility (common for aromatic heterocycles) can hinder in vitro assays. Mitigation strategies include:

- Co-solvents : DMSO (≤1% v/v) for initial stock solutions.

- Surfactants : Polysorbate-80 or cyclodextrins for in vivo studies .

- Salt formation : Explore acidic/basic groups for salt derivatization (e.g., hydrochloride salts) .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values across assays)?

A4. Contradictions may arise from assay-specific variables:

- Target specificity : Validate target engagement using orthogonal methods (e.g., SPR for binding affinity vs. cellular assays for functional inhibition) .

- Membrane permeability : Use logP calculations (e.g., ClogP ~2.5) to assess cellular uptake efficiency; employ PAMPA assays for experimental validation .

- Metabolic stability : Check for cytochrome P450 interactions via liver microsome assays, as rapid metabolism can skew activity .

Q. Q5. What computational approaches are recommended for predicting the compound’s mechanism of action?

A5. Leverage molecular modeling:

- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets like kinases or GPCRs. Focus on the fluorophenyl and pyridyl groups as key pharmacophores .

- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to identify critical interactions (e.g., hydrogen bonds with imidazolidinone carbonyl) .

- QSAR models : Train models using structural analogs (e.g., pyrimidine or thiazole derivatives) to predict ADMET properties .

Q. Q6. How can structure-activity relationship (SAR) studies be designed to improve this compound’s efficacy?

A6. Prioritize modifications based on scaffold analysis:

- Fluorophenyl moiety : Test substituents (e.g., Cl, CF₃) at the 4-position to enhance hydrophobic interactions .

- Pyridyl-ethyl group : Replace with bioisosteres (e.g., pyrimidine or benzimidazole) to improve solubility without losing target affinity .

- Imidazolidinone ring : Introduce methyl or ethyl groups at the 3-position to modulate ring conformation and metabolic stability .

Q. Q7. What in vivo models are suitable for evaluating this compound’s therapeutic potential?

A7. Select models based on hypothesized indications (e.g., oncology or CNS disorders):

- Xenograft models : For anticancer activity, use human tumor xenografts (e.g., HCT-116 colon cancer) with dosing regimens adjusted for pharmacokinetic parameters (t₁/₂, Cmax) .

- Blood-brain barrier (BBB) penetration : Employ transgenic mouse models (e.g., Mdr1a/b KO) to assess CNS bioavailability if targeting neurological pathways .

Methodological Guidance

Q. Q8. How should researchers approach scaling up synthesis without compromising yield?

A8. Key steps for scale-up:

- Process optimization : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective purification .

- Catalyst recycling : Use immobilized catalysts (e.g., silica-supported piperidine) to reduce waste .

- Quality control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. Q9. What strategies are effective in overcoming off-target effects observed in preliminary screens?

A9. Mitigation approaches include:

Q. Q10. How can researchers validate the compound’s stability under physiological conditions?

A10. Conduct accelerated stability studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.